N-(4-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide
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Overview
Description
2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE is a compound synthesized by the reaction between tryptamine and ibuprofen using N,N′-dicyclohexylcarbodiimide as a dehydrating reagent . This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE involves the coupling of ibuprofen with tryptamine via amide bond formation. The reaction is mediated by N,N′-dicyclohexylcarbodiimide (DCC), a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides . The reaction conditions typically involve the use of DCC to activate the carboxyl group of ibuprofen, which then reacts with the amino group of tryptamine to form the desired amide bond .
Chemical Reactions Analysis
2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
2-METHYLPROPYL N-[2-(1H-INDOL-3-YL)-1-[(4-METHYLPHENYL)CARBAMOYL]ETHYL]CARBAMATE can be compared with other similar compounds, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound is structurally similar and shares some biological activities.
Indole derivatives: These compounds have a similar indole moiety and exhibit various biological activities
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(4-methylanilino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C23H27N3O3/c1-15(2)14-29-23(28)26-21(22(27)25-18-10-8-16(3)9-11-18)12-17-13-24-20-7-5-4-6-19(17)20/h4-11,13,15,21,24H,12,14H2,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
NZIJRCURXAGCBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC(C)C |
Origin of Product |
United States |
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